![molecular formula C12H15N3OS B447807 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide CAS No. 352219-49-9](/img/structure/B447807.png)
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds. The presence of both cyano and thioacetamide groups in the molecule makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide can be achieved through the reaction of 3-cyano-6-isobutyl-2-pyridylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanolic solution at room temperature . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as sodium ethoxide.
Substitution Reactions: Common reagents include hydrazonoyl chlorides and sodium ethoxide in ethanolic solutions.
Major Products
The major products formed from these reactions are often heterocyclic compounds, such as aminopyrazoles and pyrazolo[3,4-d]1,2,3-triazine derivatives .
Scientific Research Applications
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano and thioacetamide groups. These groups enable the compound to form stable intermediates and final products that can interact with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-pyridyl)acetamide: Another cyanoacetamide derivative with similar reactivity.
Thioacetamide: A simpler thioamide compound used in various chemical syntheses.
Uniqueness
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide is unique due to the presence of both cyano and thioacetamide groups, which provide it with a wide range of reactivity and potential biological activities. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Properties
CAS No. |
352219-49-9 |
---|---|
Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33g/mol |
IUPAC Name |
2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)5-10-4-3-9(6-13)12(15-10)17-7-11(14)16/h3-4,8H,5,7H2,1-2H3,(H2,14,16) |
InChI Key |
QYJHIQOGLVQUBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.